molecular formula C16H16O2 B1360940 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone CAS No. 834885-04-0

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone

Cat. No.: B1360940
CAS No.: 834885-04-0
M. Wt: 240.3 g/mol
InChI Key: HRUQYPGGAWPOSH-UHFFFAOYSA-N
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Description

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.305 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 3,5-dimethylphenoxy group and an ethanone group. It is used primarily in research settings and is known for its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone typically involves the reaction of 3,5-dimethylphenol with 4-bromoacetophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ether bond between the phenol and the bromoacetophenone .

Chemical Reactions Analysis

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and varying temperatures depending on the specific reaction .

Scientific Research Applications

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenyl and ethanone groups. These interactions can lead to changes in the activity of these targets, which may result in various biological effects .

Comparison with Similar Compounds

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-[4-(3,5-dimethylphenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-16(9-11)18-15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUQYPGGAWPOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648058
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834885-04-0
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834885-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(3,5-DIMETHYLPHENOXY)PHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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